An In-depth Technical Guide to 3-Butoxy-4-nitrobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Butoxy-4-nitrobenzoic Acid: Properties, Synthesis, and Applications
Introduction
3-Butoxy-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of various organic molecules of pharmaceutical interest. Its unique structural features, comprising a butoxy group and a nitro group on a benzoic acid scaffold, offer versatile reactivity for constructing more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 3-Butoxy-4-nitrobenzoic acid, its synthesis, reactivity, and a significant application in the development of the local anesthetic, Oxybuprocaine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights.
Physicochemical Properties
3-Butoxy-4-nitrobenzoic acid is a solid, light beige to beige compound under standard conditions.[1] Its core physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 72101-53-2 | [2] |
| Molecular Formula | C₁₁H₁₃NO₅ | [3] |
| Molecular Weight | 239.22 g/mol | [2] |
| Melting Point | 173 - 175 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| SMILES | CCCCOc1cc(ccc1[O-])C(=O)O | [3] |
| InChI | InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) | [3] |
Synthesis of 3-Butoxy-4-nitrobenzoic Acid
The synthesis of 3-Butoxy-4-nitrobenzoic acid is typically achieved through the nitration of a 4-alkoxybenzoic acid precursor. A general method for the preparation of 3-nitro-4-alkoxybenzoic acids has been described, which can be adapted for the butoxy derivative.[4] The following protocol outlines a plausible synthetic route.
Experimental Protocol: Synthesis of 3-Butoxy-4-nitrobenzoic Acid
Materials:
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4-n-butoxybenzoic acid
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Concentrated nitric acid (60%)
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Water
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Ice
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
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In a suitable reaction vessel, suspend 12.7 g of 4-n-butoxybenzoic acid in an appropriate solvent.
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Cool the suspension on an ice bath to maintain a low temperature.
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Slowly add a nitrating mixture, such as concentrated nitric acid, dropwise to the suspension over a period of approximately 45 minutes. The temperature should be carefully monitored and maintained at or below 0°C due to the exothermic nature of the reaction.[4]
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After the addition is complete, continue stirring the reaction mixture at a low temperature (e.g., -5°C) for about 1 hour to ensure the completion of the nitration reaction.[4]
-
Pour the reaction mixture into a beaker containing ice to precipitate the crude product.
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Collect the crystalline product by filtration.
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Wash the collected solid thoroughly with water to remove any residual acid and other impurities.
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Dry the purified 3-Butoxy-4-nitrobenzoic acid. The expected yield for a similar reaction was reported to be 76.2%, with a purity of 99.2%.[4]
Caption: Synthesis workflow for 3-Butoxy-4-nitrobenzoic acid.
Spectroscopic and Analytical Data
While specific spectra for 3-Butoxy-4-nitrobenzoic acid are not widely published, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds such as 3-methoxy-4-nitrobenzoic acid and other substituted benzoic acids.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region (δ 7.0-8.5 ppm). The butoxy group would show characteristic signals for the -OCH₂- group (a triplet around δ 4.0-4.2 ppm), two methylene groups in the middle of the chain (multiplets around δ 1.5-1.8 ppm), and a terminal methyl group (a triplet around δ 0.9-1.0 ppm). The acidic proton of the carboxylic acid would be a broad singlet at a very downfield chemical shift (δ > 10 ppm). |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid would be observed in the range of δ 165-175 ppm. The aromatic carbons would appear between δ 110-160 ppm, with carbons attached to the electron-withdrawing nitro group and the electron-donating butoxy group showing distinct shifts. The carbons of the butoxy group would be found in the upfield region. |
| FT-IR | A broad O-H stretch from the carboxylic acid would be present in the region of 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid would be expected around 1700 cm⁻¹. Characteristic peaks for the C-O stretch of the ether and the N-O stretches of the nitro group would also be present. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 239. Fragmentation patterns would likely involve the loss of the butoxy group, the carboxylic acid group, and the nitro group. |
Chemical Reactivity
The chemical reactivity of 3-Butoxy-4-nitrobenzoic acid is dictated by its three functional groups: the carboxylic acid, the nitro group, and the butoxy group on the aromatic ring.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, and amide formation. The acidity of the carboxylic proton is enhanced by the electron-withdrawing nature of the nitro group on the aromatic ring.
-
Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution. However, it can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metals in acidic media (e.g., Sn/HCl).[5] This transformation is a key step in many synthetic pathways.
-
Aromatic Ring: The presence of both an electron-donating butoxy group and a strong electron-withdrawing nitro group influences the reactivity of the benzene ring. The ring is generally deactivated towards electrophilic substitution.[6]
Caption: Key reactions of 3-Butoxy-4-nitrobenzoic acid.
Applications in Drug Development
A primary and well-documented application of 3-Butoxy-4-nitrobenzoic acid is its role as a crucial intermediate in the synthesis of the local anesthetic Oxybuprocaine hydrochloride .[2]
Synthesis of Oxybuprocaine Hydrochloride
The synthesis of Oxybuprocaine from 3-Butoxy-4-nitrobenzoic acid involves a two-step process:
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Esterification: 3-Butoxy-4-nitrobenzoic acid is first converted to its corresponding acyl chloride, which is then reacted with 2-(diethylamino)ethanol to form the ester, 2-(diethylamino)ethyl 3-butoxy-4-nitrobenzoate.
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Reduction: The nitro group of the resulting ester is then reduced to an amino group, typically through catalytic hydrogenation, to yield Oxybuprocaine.
Caption: Synthesis of Oxybuprocaine from 3-Butoxy-4-nitrobenzoic acid.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 3-Butoxy-4-nitrobenzoic acid. It is advisable to handle the compound in a well-ventilated area or a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly closed container in a cool, dry place.
Conclusion
3-Butoxy-4-nitrobenzoic acid is a valuable building block in organic synthesis, particularly for the pharmaceutical industry. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate. The synthesis of this compound is achievable through standard nitration procedures, and its functional groups offer handles for further chemical transformations. Its established role in the synthesis of Oxybuprocaine hydrochloride highlights its importance in the development of therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this versatile chemical compound.
References
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Ataman Kimya. NITROBENZOIC ACID. Available at: [Link]
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Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. Available at: [Link]
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- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
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GSRS. 3-BUTOXY-4-NITROBENZOIC ACID. Available at: [Link]
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